molecular formula C19H23NO4 B2690441 4-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-6,7-dimethyl-2H-chromen-2-one CAS No. 859112-44-0

4-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-6,7-dimethyl-2H-chromen-2-one

Cat. No.: B2690441
CAS No.: 859112-44-0
M. Wt: 329.396
InChI Key: SAYVKPLXTRBCMA-UHFFFAOYSA-N
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Description

4-({1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-6,7-dimethyl-2H-chromen-2-one is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a chromenone core, which is a derivative of coumarin, and a spirocyclic moiety containing nitrogen and oxygen atoms. The compound’s structure imparts it with interesting chemical and biological properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-6,7-dimethyl-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 6,7-dimethylcoumarin with a spirocyclic amine, such as 1,4-dioxa-8-azaspiro[4.5]decane, under acidic conditions. The reaction is usually carried out in an organic solvent like dichloromethane or toluene, with a catalyst such as p-toluenesulfonic acid to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-({1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-6,7-dimethyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The chromenone core can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring of the chromenone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

4-({1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-6,7-dimethyl-2H-chromen-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-6,7-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dioxa-8-azaspiro[4.5]decane: A spirocyclic amine used in the synthesis of various organic compounds.

    6,7-Dimethylcoumarin: A coumarin derivative with a similar chromenone core.

    Spirocyclic compounds: A broad class of compounds with spirocyclic structures, including spirooxindoles and spirocyclic lactams.

Uniqueness

4-({1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-6,7-dimethyl-2H-chromen-2-one is unique due to its combination of a chromenone core and a spirocyclic moiety. This unique structure imparts it with distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-6,7-dimethylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4/c1-13-9-16-15(11-18(21)24-17(16)10-14(13)2)12-20-5-3-19(4-6-20)22-7-8-23-19/h9-11H,3-8,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAYVKPLXTRBCMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=O)C=C2CN3CCC4(CC3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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